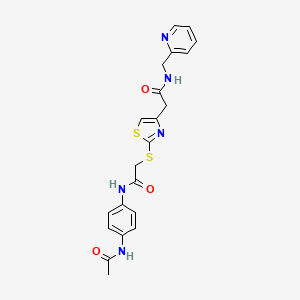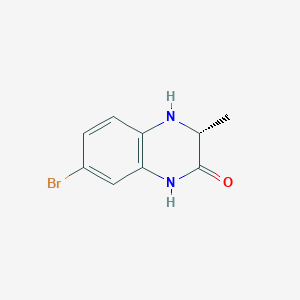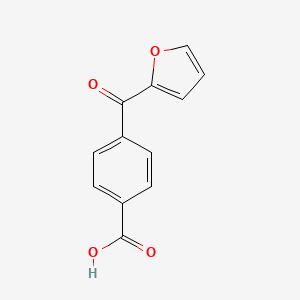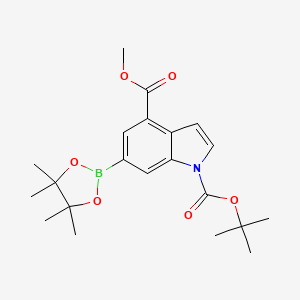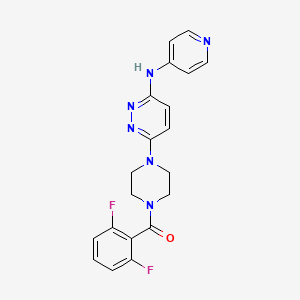
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMS or CCMS-1, and it belongs to the class of pyridine carboxamides.
Wirkmechanismus
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide inhibits the activity of certain kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby inhibiting the downstream signaling pathway. CCMS has been found to inhibit the activity of kinases such as JAK2, TYK2, and IRAK1.
Biochemical and Physiological Effects:
The inhibition of kinases by this compound has various biochemical and physiological effects. For example, inhibition of JAK2 and TYK2 has been shown to reduce inflammation and improve insulin sensitivity in animal models. Inhibition of IRAK1 has been found to reduce the production of pro-inflammatory cytokines in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific kinases, making it a valuable tool for studying cellular signaling pathways. However, CCMS has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in various diseases. Another direction is to develop analogs of CCMS with improved solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CCMS and its effects on cellular signaling pathways.
In conclusion, this compound is a promising compound with potential applications in various fields. Its inhibition of specific kinases makes it a valuable tool for studying cellular signaling pathways, and its potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action and potential applications of CCMS.
Synthesemethoden
The synthesis of 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide involves the reaction of 3-cyano-4-methylpyridine with cyclobutylmethanesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure CCMS.
Wissenschaftliche Forschungsanwendungen
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain kinases that are involved in the progression of these diseases. CCMS has also been used as a tool compound in various studies to investigate the role of specific kinases in cellular signaling pathways.
Eigenschaften
IUPAC Name |
6-cyano-N-(cyclobutylmethylsulfonyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-6-11-5-4-10(7-14-11)12(16)15-19(17,18)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJTXIXPGPMBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
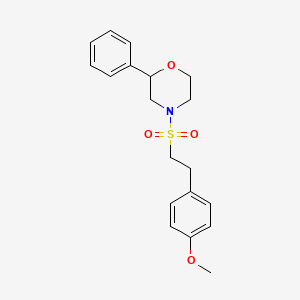
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
